3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
This compound belongs to the thieno-pyridine carboxamide class, characterized by a fused bicyclic core of thiophene and pyridine rings. The hexahydrocycloocta[b] ring system introduces conformational rigidity and lipophilicity, distinguishing it from simpler cyclopenta- or dihydrothieno-pyridine analogs. Key structural features include:
- 2-Chlorophenyl group: An electron-withdrawing substituent at the N-position, which may enhance binding to hydrophobic pockets in biological targets.
- Trifluoromethyl group: At position 4, this moiety improves metabolic stability and influences electronic properties.
- Amino group: At position 3, this functional group facilitates hydrogen bonding interactions.
The hexahydrocycloocta ring likely requires additional steps for ring closure and saturation compared to smaller cyclic systems.
Properties
IUPAC Name |
6-amino-N-(2-chlorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3N3OS/c22-12-8-5-6-10-14(12)27-19(29)18-17(26)15-16(21(23,24)25)11-7-3-1-2-4-9-13(11)28-20(15)30-18/h5-6,8,10H,1-4,7,9,26H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMOWZRMOXOJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound with potential biological activities. Its structure suggests that it may interact with various biological pathways, making it a candidate for pharmacological studies.
Chemical Structure and Properties
- Chemical Formula : C21H19ClF3N3OS
- CAS Number : 626228-06-6
- Molecular Weight : 431.90 g/mol
The compound features a thieno[3,2-e]pyridine core, which is known for its diverse biological activities including anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This is supported by studies showing that related compounds can inhibit cell proliferation in various cancer cell lines through mitochondrial-mediated apoptosis .
Antiviral Activity
Preliminary studies suggest that this compound could have antiviral effects. Analogues of similar structures have shown efficacy against human adenoviruses (HAdV), with selectivity indexes indicating their potential as antiviral agents .
Neuroprotective Effects
The thieno[3,2-e]pyridine derivatives are being investigated for neuroprotective properties. They may inhibit neuroinflammation and promote neuronal survival under stress conditions. Research on related compounds has shown promising results in protecting neuronal cells from apoptosis induced by oxidative stress .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienopyridine compounds exhibit significant anticancer properties. The compound's structural features suggest potential activity against various cancer cell lines. For instance:
- Mechanism of Action : Thienopyridines can inhibit cell proliferation and induce apoptosis in cancer cells. They may act through multiple pathways including the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Thienopyridine derivatives have also shown promise as antimicrobial agents. Studies have reported their effectiveness against a range of pathogens, which could be attributed to their ability to disrupt microbial cell membranes or interfere with vital cellular processes .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties as well. Similar thienopyridine derivatives have been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Polymer Chemistry
Due to its amide functional group and unique ring structure, this compound can serve as a monomer in the synthesis of novel polymers. These polymers may exhibit enhanced thermal stability and mechanical strength compared to traditional materials .
Drug Delivery Systems
The compound's hydrophobic nature allows it to be incorporated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance solubility and bioavailability, making it suitable for targeted therapy applications .
Case Studies
Comparison with Similar Compounds
Structural Features
Key Observations :
Core Ring Systems: The target compound’s hexahydrocycloocta[b] ring provides greater steric bulk and saturation compared to cyclopenta (KuSaSch100) or simple thieno[2,3-b]pyridine cores . This may enhance membrane permeability but reduce solubility. Thieno[2,3-b]pyridine derivatives (e.g., ) lack the fused eight-membered ring, resulting in planar structures with reduced conformational flexibility.
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the N-phenyl position are common in antiplasmodial and kinase-inhibiting analogs . The target’s 2-chlorophenyl group may offer unique steric or electronic interactions compared to 4-chlorophenyl (KuSaSch100) or 4-methoxyphenyl .
- Trifluoromethyl at position 4 is conserved in multiple analogs and is linked to enhanced metabolic stability and target affinity .
Physicochemical Properties
Key Observations :
- Melting points for thieno-pyridine carboxamides typically exceed 250°C, indicating high crystallinity and thermal stability .
- IR spectra consistently show C=O stretches near 1730 cm⁻¹, confirming carboxamide functionality .
Key Observations :
- Anti-plasmodial activity : CF₃ and Cl substituents correlate with sub-micromolar IC₅₀ values in analogs .
- Kinase/FOXM1 inhibition : Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding, as seen in FOXM1 inhibitors . The target compound’s 2-chlorophenyl group may improve selectivity compared to 4-substituted analogs.
Preparation Methods
Regioselectivity in Trifluoromethylation
The electron-withdrawing nature of the thienopyridine ring complicates trifluoromethylation at position 4. Computational studies suggest that Lewis acid catalysts (e.g., CuI) enhance regioselectivity by coordinating to the nitrogen atom, directing the -CF₃ group to the desired position.
Ring Strain in Cyclooctane Formation
The eight-membered cycloalkane introduces significant ring strain. Strategies to mitigate this include:
Purification of Hydrophobic Intermediates
The compound’s high molecular weight (453.9 g/mol) and trifluoromethyl group impart extreme hydrophobicity. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively isolates pure fractions.
Analytical Characterization
Critical spectroscopic data for validating the structure include:
-
¹H NMR : Resonances for the cyclohexane ring (δ 1.2–2.1 ppm), aromatic protons (δ 7.3–7.6 ppm), and -NH₂ (δ 5.8 ppm).
-
¹³C NMR : Peaks for the trifluoromethyl carbon (δ 122–125 ppm, q, J = 280 Hz) and carbonyl carbons (δ 165–170 ppm).
-
HRMS : Molecular ion peak at m/z 454.0912 (calculated for C₂₁H₁₉ClF₃N₃OS⁺) .
Q & A
Basic Research Questions
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodological Answer : After synthesis, use a combination of 1H/13C NMR spectroscopy to confirm proton and carbon environments, mass spectrometry (MS) to verify molecular weight alignment with theoretical values, and HPLC to assess purity (>95%). For example, NMR signals for aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (δ ~120 ppm in 13C NMR) are critical for structural confirmation .
Q. What solvent systems and reaction conditions are effective for optimizing the synthetic yield of this compound?
- Methodological Answer : Polar aprotic solvents like DMF or DMSO under reflux (80–120°C) are commonly used for cyclization reactions in thieno[2,3-b]pyridine synthesis. Catalytic bases (e.g., K2CO3) and inert atmospheres (N2/Ar) improve yields by minimizing side reactions. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) .
Q. What analytical techniques are recommended for characterizing the compound’s stereochemistry and conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry. Use SHELXL for refinement, ensuring R-factor values < 0.05 for high confidence. For dynamic conformations, NOESY/ROESY NMR can identify spatial proximities between hydrogens in solution .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemical ambiguities?
- Methodological Answer : SC-XRD can unambiguously assign tautomeric states by locating hydrogen atoms (via difference Fourier maps) and measuring bond lengths (e.g., C=O vs. C–OH). For example, a bond length of ~1.23 Å confirms a carbonyl group, while ~1.36 Å suggests an enolic form. Disordered regions require iterative refinement in SHELXL .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for substituent effects on biological targets (e.g., FOXM1 inhibition)?
- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF3) or donating (e.g., -OCH3) groups on the phenyl ring. Use Western blotting (e.g., anti-FOXM1 antibodies) and dose-response assays (IC50 calculations via GraphPad Prism) to correlate substituent effects with activity. For example, para-chloro substituents may enhance target binding via hydrophobic interactions .
Q. How can conflicting solubility or stability data be addressed during formulation for in vivo studies?
- Methodological Answer : Perform pH-dependent solubility studies (e.g., buffered solutions from pH 1.2 to 7.4) and accelerated stability testing (40°C/75% RH for 4 weeks). Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability. LC-MS/MS can detect degradation products under stress conditions .
Q. What computational methods complement experimental data in predicting metabolic pathways or toxicity?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic sites prone to cytochrome P450 oxidation. Pair with molecular docking (AutoDock Vina) to predict interactions with metabolizing enzymes like CYP3A4. Validate predictions via in vitro microsomal assays .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer : Discrepancies > 0.5 ppm in 1H NMR often arise from solvent effects (e.g., DMSO vs. CDCl3) or dynamic equilibria (e.g., keto-enol tautomerism). Use computational NMR prediction tools (GIAO method) with solvent corrections to refine assignments. Cross-validate with HSQC/HMBC for ambiguous signals .
Q. What experimental controls are critical when observing variable bioactivity across cell lines?
- Methodological Answer : Include positive controls (e.g., FDI-6 for FOXM1 inhibition) and normalize data to housekeeping genes (e.g., β-actin in Western blots). Account for cell line-specific expression levels using qPCR. Replicate experiments in triplicate and apply ANOVA with post-hoc Tukey tests to confirm significance .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
